molecular formula C16H13BrO2 B7572864 (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B7572864
M. Wt: 317.18 g/mol
InChI Key: FTECEXAWFUIWJG-NYYWCZLTSA-N
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Description

(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and a methoxy group on the other, making it a substituted chalcone with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-bromoacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, particularly in its anticancer activity, involves the inhibition of tubulin polymerization. This compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy group, which may affect its biological activity.

    (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the bromine atom, which may influence its reactivity and biological properties.

    (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine, potentially altering its chemical and biological behavior.

Uniqueness

The presence of both bromine and methoxy substituents in (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one makes it unique compared to other chalcones. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTECEXAWFUIWJG-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51863-81-1
Record name NSC83480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-BROMO-4-METHOXYCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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